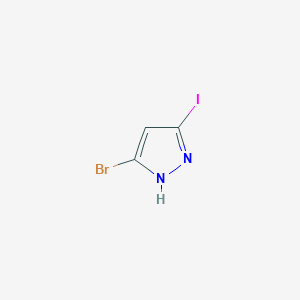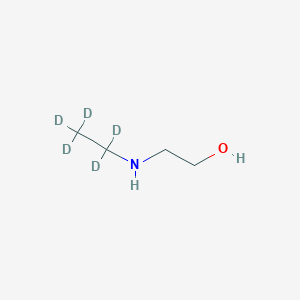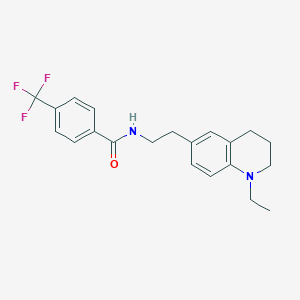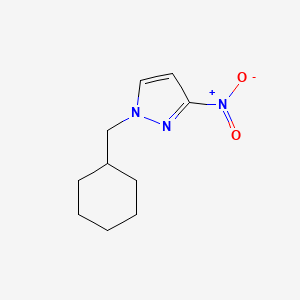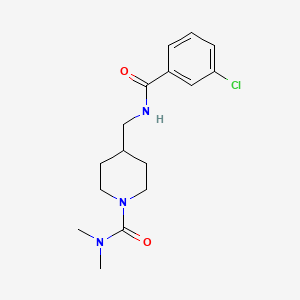
4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a chlorobenzamide group, and a dimethylcarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.
Mode of Action
It’s known that many drugs work by binding to their target proteins and modulating their activity . This can result in a variety of changes, such as the inhibition of an enzyme’s catalytic activity or the activation of a signaling pathway within a cell.
Biochemical Pathways
For example, a drug might inhibit an enzyme, thereby reducing the production of a certain molecule within a biochemical pathway . The downstream effects of such changes can be complex and depend on the specific roles of the affected pathways in the body’s physiology.
Pharmacokinetics
These properties can greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects of a drug at the molecular and cellular level can include changes in gene expression, alterations in cellular metabolism, or the triggering of cell death pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Chlorobenzamide Intermediate: This step involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. The resulting acyl chloride is then reacted with methylamine to yield 3-chlorobenzamide.
Alkylation of Piperidine: N,N-dimethylpiperidine is alkylated using formaldehyde and hydrogen chloride to introduce the chloromethyl group, forming N,N-dimethylpiperidine-1-carboxamide.
Coupling Reaction: The final step involves the coupling of the chlorobenzamide intermediate with the alkylated piperidine derivative under basic conditions, typically using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines from the reduction of the amide group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is used as an intermediate in the synthesis of more complex molecules
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3-chlorobenzamido)methyl)piperidine-1-carboxamide: Lacks the dimethyl groups on the piperidine ring, which may affect its binding properties and reactivity.
4-((3-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical reactivity and biological activity.
4-((3-fluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide: The fluorine atom can significantly alter the compound’s electronic properties and interactions with biological targets.
Uniqueness
4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to the presence of both the chlorobenzamide and dimethylpiperidine moieties. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-[[(3-chlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-19(2)16(22)20-8-6-12(7-9-20)11-18-15(21)13-4-3-5-14(17)10-13/h3-5,10,12H,6-9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULISYGVMIQRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2739791.png)
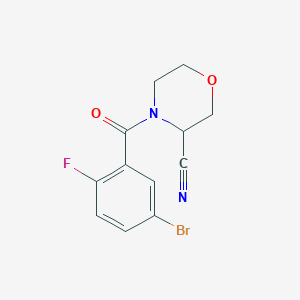
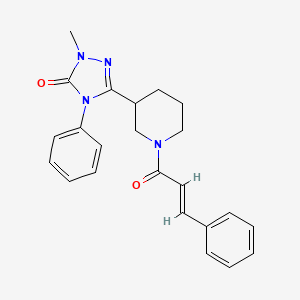
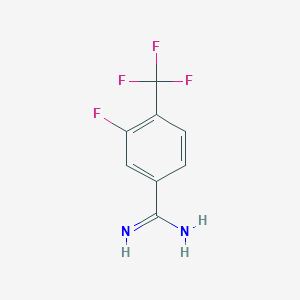
![1-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2739801.png)
![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/new.no-structure.jpg)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2739804.png)
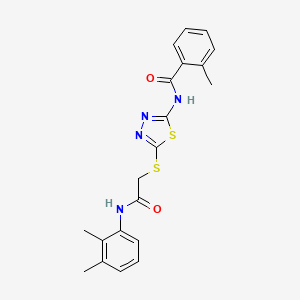
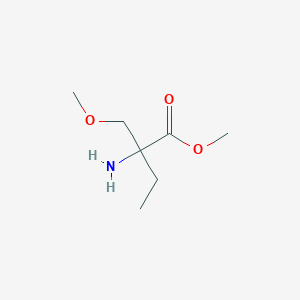
![ethyl 4-[(3-methylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2739808.png)
